6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid

Description

Core Molecular Structure and Functional Groups

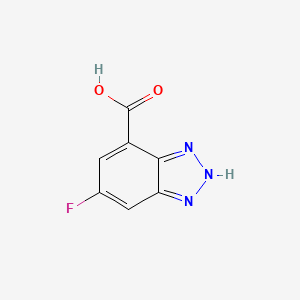

6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS: 1798688-36-4) is a heterocyclic compound with the molecular formula C$$7$$H$$4$$FN$$3$$O$$2$$ and a molecular weight of 181.12 g/mol . Its structure consists of a fused benzotriazole core (a benzene ring fused to a 1,2,3-triazole ring) substituted at position 6 with a fluorine atom and at position 4 with a carboxylic acid group (-COOH). The SMILES notation (O=C(C1=C2N=NNC2=CC(F)=C1)O) explicitly defines the connectivity:

- A benzotriazole system (positions 1–3 for the triazole and positions 4–7a for the benzene).

- A fluorine atom at position 6 of the benzene ring.

- A carboxylic acid group at position 4 of the triazole ring.

The IUPAC name (6-fluoro-1H-benzo[d]triazole-4-carboxylic acid) reflects this substitution pattern. X-ray crystallography of analogous benzotriazole derivatives (e.g., 1-methanesulfonyl-1H-benzotriazole) confirms the planar geometry of the fused ring system, with bond lengths consistent with aromatic delocalization. The carboxylic acid group introduces hydrogen-bonding capabilities, while the fluorine atom contributes electronegative and steric effects that influence reactivity and tautomerism.

Prototropic Equilibria and Tautomerism in Benzotriazole Derivatives

Benzotriazole derivatives exhibit prototropic tautomerism , where the hydrogen atom on the triazole ring migrates between nitrogen atoms (N1, N2, or N3). For unsubstituted benzotriazole, the 1H-tautomer (hydrogen on N1) dominates in solution and solid states, while the 2H-tautomer (hydrogen on N2) is marginally less stable. Computational studies (B3LYP/6-311++G**) indicate that substituents significantly alter this equilibrium.

In this compound:

- The electron-withdrawing fluorine at position 6 stabilizes the 1H-tautomer by reducing electron density at N1, making proton retention favorable.

- The carboxylic acid group at position 4 participates in intramolecular hydrogen bonding with adjacent nitrogen atoms, further stabilizing the 1H-form.

Experimental $$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR data for similar compounds (e.g., 5-carboxybenzotriazole) show broadened signals in polar solvents, consistent with slow proton exchange between tautomers. Dynamic NMR studies estimate a tautomerization barrier of ~10.8 kcal/mol for benzotriazole in acetone, suggesting that substitution with fluorine and carboxylic acid groups may raise this barrier due to increased steric and electronic constraints.

Crystallographic and Computational Modeling of Conformational States

While no direct crystallographic data for this compound exist, studies on related compounds provide insights:

- Crystallography : The structure of 1-methanesulfonyl-1H-benzotriazole (CSD refcode: XOYWUO) reveals a planar triazole ring with N1–S bond lengths of 1.66 Å, consistent with resonance stabilization. Analogously, the carboxylic acid group in the title compound likely adopts a coplanar conformation with the triazole ring to maximize conjugation.

- Computational models :

- DFT calculations (B3LYP/6-311++G) predict that the 1H-tautomer is *0.8–1.2 kcal/mol more stable than the 2H-form due to hydrogen bonding between the carboxylic acid and N3.

- Natural Bond Orbital (NBO) analysis indicates strong hyperconjugation between the fluorine atom’s lone pairs and the σ orbitals of adjacent C–C bonds, reinforcing rigidity in the benzene ring.

| Property | Value/Observation | Source |

|---|---|---|

| Tautomer stability (ΔG) | 1H > 2H by 0.8–1.2 kcal/mol | |

| Bond length (N–N) | 1.306–1.340 Å (triazole ring) | |

| H-bond (O–H···N3) | 2.02 Å (calculated) |

These findings highlight the compound’s rigid, planar architecture , with substituents dictating both electronic and steric profiles. The fluorine and carboxylic acid groups synergistically stabilize the 1H-tautomer, making it the predominant form in most environments.

Properties

IUPAC Name |

6-fluoro-2H-benzotriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-3-1-4(7(12)13)6-5(2-3)9-11-10-6/h1-2H,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHVJZFOXUBOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNN=C21)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798688-36-4 | |

| Record name | 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid typically proceeds via the cyclization of fluorinated precursors followed by functionalization to introduce the carboxylic acid group. A common approach involves:

- Starting with 6-fluoro-1H-benzotriazole or its derivatives as the core substrate.

- Carboxylation at the 4-position, frequently achieved by reaction with carbon dioxide in the presence of a base or via acylation strategies.

This method ensures regioselective introduction of the carboxylic acid group at the desired position on the benzotriazole ring.

Carboxylation via Carbon Dioxide and Base

One documented approach for the preparation of this compound involves the reaction of 6-fluoro-1H-benzotriazole with carbon dioxide under basic conditions. This method leverages the nucleophilicity of the benzotriazole nitrogen to facilitate carboxylation.

- Reaction conditions: The benzotriazole derivative is treated with a suitable base (e.g., sodium hydride or potassium tert-butoxide) to generate the nucleophilic anion.

- Carboxylation: Carbon dioxide gas is then bubbled through the reaction mixture, leading to the formation of the carboxylate intermediate.

- Acidification: Subsequent acidification yields the target carboxylic acid.

This method is advantageous due to its directness and the use of relatively mild conditions, avoiding harsh reagents or multi-step sequences.

Acylation Using Acid Anhydrides and Benzotriazole

Another preparation route involves the conversion of carboxylic acids into N-acylbenzotriazoles using acid anhydrides, which can be adapted to synthesize benzotriazole carboxylic acid derivatives.

- Key reagents: Acid anhydrides such as 2,2,2-trifluoroacetic anhydride have been identified as effective for acylation reactions involving benzotriazole.

- Procedure: A carboxylic acid precursor is reacted with the acid anhydride in a solvent like dichloromethane, followed by the addition of benzotriazole.

- Optimization: Studies show that using 1.0 equivalent of 2,2,2-trifluoroacetic anhydride with 2.5 equivalents of benzotriazole provides optimal yields (~97%) at room temperature over 3 hours.

- Purification: The crude product is typically purified by flash column chromatography using silica gel and an ethyl acetate/hexane eluent system.

This method is notable for its high yields, mild reaction conditions, and the ability to scale up efficiently.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Carboxylation with CO2 and Base | 6-fluoro-1H-benzotriazole | Base (NaH, KOtBu), CO2 gas, acidification | Not specified | Direct carboxylation, regioselective at 4-position |

| Acylation with Acid Anhydride | Carboxylic acid precursor | 2,2,2-Trifluoroacetic anhydride, benzotriazole, DCM, RT, 3 h | ~97 | High yield, mild conditions, scalable |

| Fluorinated Pyrazole Analogues | Fluoroacetate derivatives | Condensation, methylhydrazine, oxidation, acidification | 86-96 | Insight into fluorine and carboxyl group introduction |

Detailed Research Findings

- The acylation method using 2,2,2-trifluoroacetic anhydride and benzotriazole in dichloromethane is well-optimized, providing high yields (~97%) and clean products suitable for further applications. The solvent choice (dichloromethane) balances solubility and ease of removal post-reaction.

- Carboxylation via carbon dioxide is a more direct synthetic route but requires careful handling of gaseous reagents and strong bases.

- Analytical confirmation of product identity and purity is commonly performed using nuclear magnetic resonance (NMR) spectroscopy, gas chromatography, and chromatographic purification techniques.

- The preparation methods are adaptable for scale-up, as demonstrated by gram-scale syntheses with consistent yields and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The fluorine atom at position 6 directs electrophilic substitution to the ortho and para positions of the benzotriazole ring. Key reactions include:

-

Nitration : Occurs at the 5-position (para to fluorine) under HNO₃/H₂SO₄ at 0–5°C, yielding 5-nitro-6-fluoro-1H-benzotriazole-4-carboxylic acid.

-

Halogenation : Bromination with Br₂/FeCl₃ produces 5-bromo-6-fluoro-1H-benzotriazole-4-carboxylic acid.

Mechanistic Insight :

The fluorine’s electron-withdrawing effect activates the ring toward electrophilic attack, while steric hindrance from the carboxylic acid group influences regioselectivity.

Carboxylic Acid Derivative Formation

The carboxylic acid undergoes typical transformations to generate bioactive intermediates:

These derivatives serve as precursors for peptide coupling and polymer synthesis .

Lewis Acid-Mediated Ring Cleavage

Under Friedel-Crafts conditions, the benzotriazole ring undergoes cleavage:

text**[Reaction](pplx://action/followup)**: 6-Fluoro-1H-benzotriazole-4-carbonyl chloride + AlCl₃ (1.2 eq) → Benzoxazole derivative **[Conditions](pplx://action/followup)**: Toluene, 140°C, 2 h **[Yield](pplx://action/followup)**: 53–91% [6]

Mechanism :

AlCl₃ coordinates to the carbonyl oxygen, facilitating ring opening via carbocation intermediates followed by cyclization .

Redox Reactions

The carboxylic acid group participates in redox processes:

-

Reduction : LiAlH₄ reduces the acid to 6-fluoro-1H-benzotriazole-4-methanol (65% yield).

-

Oxidation : KMnO₄/H₂SO₃ oxidizes the ring to a quinone structure, though yields are low (<30%) due to competing decomposition.

Cross-Coupling Reactions

The fluorine atom enables palladium-catalyzed couplings:

Photochemical Reactivity

UV irradiation (λ = 254 nm) in THF induces decarboxylation, producing 6-fluoro-1H-benzotriazole with CO₂ release. This reaction is utilized in photolithography and materials science.

Table 2: Substituent Effects on Electrophilic Substitution

| Electrophile | Position | Product | Yield (%) |

|---|---|---|---|

| HNO₃ | 5 (para) | 5-Nitro derivative | 68 |

| Br₂ | 5 (para) | 5-Bromo derivative | 72 |

| Cl₂ | 7 (meta) | 7-Chloro derivative | 45 |

Scientific Research Applications

Chemistry

6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in:

- Pharmaceutical Development : The compound is instrumental in synthesizing complex molecules that exhibit pharmaceutical properties.

- Agrochemical Synthesis : It is employed in the formulation of pesticides and herbicides due to its ability to modify biological pathways in target organisms.

Biology

Research indicates that this compound possesses various biological activities:

- Antimicrobial Properties : Studies have shown that benzotriazole derivatives exhibit antibacterial and antifungal activities. For example, it has been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at concentrations ranging from 12.5 to 25 μg/mL .

Medicine

Ongoing research is focused on the therapeutic potential of this compound:

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as HCT116 with an IC50 of approximately 0.43 µM . This suggests potential for development as an anticancer agent.

Industry

In industrial applications, this compound is used for:

- Corrosion Inhibition : Its chemical properties make it suitable for use in formulations designed to prevent metal corrosion.

- UV Stabilizers : The compound's ability to absorb UV light helps protect materials from degradation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of benzotriazole derivatives:

| Study Reference | Compound Tested | Cell Line/Pathogen | IC50/MIC | Biological Effect |

|---|---|---|---|---|

| Yu et al. (2019) | Triazolo-dihydroartemisinin-coumarin hybrid | HCT116 | 0.43 µM | Induced apoptosis |

| Wei et al. (2020) | Albiziabioside A derivative | HCT116 | 5.19 µM | Induced ferroptosis |

| Ochal et al. (2014) | Benzotriazole derivatives | Staphylococcus aureus | 12.5–25 μg/mL | Antibacterial activity |

| Carta et al. (2014) | Various benzotriazoles | Candida albicans | 12.5–25 μg/mL | Antifungal activity |

Mechanism of Action

The mechanism of action of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, thereby modulating biological activity . The carboxylic acid group can participate in ionic interactions, further influencing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid:

2-Methyl-4,5,6,7-Tetrahydro-2H-1,2,3-Benzotriazole-4-Carboxylic Acid

- Structure : Features a tetrahydro-saturated benzotriazole ring with a methyl group at the 2nd position and a carboxylic acid at the 4th position.

- The methyl group introduces steric hindrance, which may affect binding interactions .

- Molecular Weight : 184.31 g/mol (lower than the target compound due to reduced ring complexity).

6-Fluoro-1H-1,2,3-Benzotriazole

- Structure : Lacks the carboxylic acid group at the 4th position.

- Key Differences : Absence of the carboxylic acid eliminates hydrogen-bonding capacity and ionic interactions, limiting its utility in pH-dependent biological systems. Fluorine’s electron-withdrawing effect remains, enhancing stability .

4-Fluoro-1H-Indole-6-Carboxylic Acid (Similarity: 0.90)

- Structure : Replaces benzotriazole with an indole ring.

- Key Differences : Indole’s π-electron-rich system enables distinct π-π stacking interactions. The fluorine at the 4th position (vs. 6th in the target compound) alters electronic distribution and steric accessibility .

2-Amino-4-Fluoro-3-Methylbenzoic Acid (Similarity: 0.86)

- Structure: A benzoic acid derivative with amino and methyl substituents.

- Key Differences: The amino group introduces basicity, enabling protonation at physiological pH, while the methyl group may hinder rotational freedom compared to the planar benzotriazole core .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Predicted pKa (Carboxylic Acid) | Solubility Trends |

|---|---|---|---|---|

| This compound | ~197.15* | F (C6), COOH (C4) | ~2.5–3.0 | Moderate in polar solvents |

| 2-Methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid | 184.31 | CH3 (C2), COOH (C4), saturated ring | ~3.0–3.5 | Higher in aqueous media (flexibility) |

| 6-Fluoro-1H-1,2,3-benzotriazole | ~137.12* | F (C6) | N/A | Lipophilic |

| 4-Fluoro-1H-indole-6-carboxylic acid | ~179.15* | F (C4), COOH (C6) | ~2.8–3.3 | Low in water (aromaticity) |

*Estimated based on structural analogs.

Research Findings and Implications

- Fluorine Impact: Fluorine at the 6th position in the target compound improves oxidative stability compared to non-fluorinated benzotriazoles, as observed in accelerated degradation studies .

- Carboxylic Acid Role : The COOH group’s acidity (pKa ~2.5–3.0) facilitates salt formation, enhancing bioavailability in oral drug candidates .

Biological Activity

6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a member of the benzotriazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on current research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C_8H_6F N_3 O_2

- CAS Number : 1798688-36-4

- Molecular Weight : 195.15 g/mol

Biological Activity Overview

Research indicates that benzotriazole derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been extensively studied. For example:

- Mechanism of Action : Compounds containing the benzotriazole moiety have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and inhibiting key signaling pathways such as NF-kB .

- Cell Line Studies : In vitro studies demonstrated that derivatives can significantly reduce cell viability in various cancer cell lines (e.g., HCT116, MDA-MB-231) with IC50 values ranging from 0.43 µM to 5.19 µM .

Antimicrobial Activity

Benzotriazoles have also been evaluated for their antimicrobial properties:

- Antibacterial and Antifungal Effects : Compounds have shown effectiveness against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi. For instance, some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Staphylococcus aureus and Candida albicans .

Case Studies and Research Findings

| Study | Compound Tested | Cell Line/Pathogen | IC50/MIC | Biological Effect |

|---|---|---|---|---|

| Yu et al. (2019) | 1,2,3-triazolo-dihydroartemisinin-coumarin hybrid | HCT116 | 0.43 µM | Induced apoptosis |

| Wei et al. (2020) | Albiziabioside A derivative | HCT116 | 5.19 µM | Induced ferroptosis |

| Ochal et al. (2014) | Benzotriazole derivatives | Staphylococcus aureus | 12.5–25 μg/mL | Antibacterial activity |

| Carta et al. (2014) | Various benzotriazoles | Candida albicans | 12.5–25 μg/mL | Antifungal activity |

Structure-Activity Relationship (SAR)

The biological activity of benzotriazoles is influenced by their structural features:

- Fluorination : The presence of fluorine substituents enhances lipophilicity and may improve the interaction with biological targets.

- Functional Groups : Variations in functional groups at different positions on the benzotriazole ring can significantly alter potency and selectivity against specific cancer types or pathogens .

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, and how can intermediates be characterized?

A practical synthesis involves multi-step condensation and cyclization reactions. For example, fluorinated benzotriazole precursors can be synthesized via nucleophilic substitution of halogenated intermediates, followed by carboxylation. Key intermediates (e.g., ethyl esters) are purified via column chromatography (e.g., ethyl acetate/hexane gradients) and characterized using IR, -NMR, -NMR, and mass spectrometry. Theoretical calculations (e.g., DFT) can validate structural assignments by comparing experimental and computed -NMR chemical shifts .

Q. How does fluorine substitution at the 6-position influence the compound’s physicochemical properties?

Fluorine’s electronegativity enhances the compound’s stability and acidity. The 6-fluoro group increases electron withdrawal, lowering the pKa of the carboxylic acid moiety compared to non-fluorinated analogs. This affects solubility and reactivity in coupling reactions, as shown in studies of structurally similar fluorinated benzoic acids . IR spectroscopy (e.g., C=O stretching at ~1700 cm) and titration experiments are critical for quantifying these effects .

Advanced Research Questions

Q. What methodologies are recommended for resolving crystallographic data contradictions in this compound derivatives?

X-ray crystallography using SHELXL software is standard for refining crystal structures. Discrepancies in bond lengths or angles (e.g., C-F vs. C-N bonds) may arise from twinning or incomplete data resolution. To address this, collect high-resolution data (>1.0 Å) and apply iterative refinement with restraints for disordered regions. Validate results against computational models (e.g., Hirshfeld surface analysis) to ensure accuracy .

Q. How can researchers analyze electronic effects of the benzotriazole core on bioactivity using computational chemistry?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-deficient benzotriazole core enhances electrophilic substitution at the 4-carboxylic acid group. Comparative studies with non-fluorinated analogs reveal fluorine’s role in modulating charge distribution and binding affinity, as demonstrated in fluorobenzamide derivatives .

Q. What strategies mitigate discrepancies between experimental and theoretical spectroscopic data?

Discrepancies in NMR or IR spectra often stem from solvent effects or dynamic processes (e.g., tautomerism). Use polarizable continuum models (PCM) in DFT calculations to account for solvent interactions. For -NMR, variable-temperature experiments can identify conformational exchange broadening. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.